4-(Chloromethyl)-2-isopropoxypyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

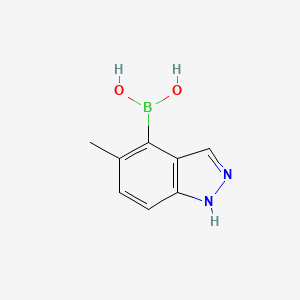

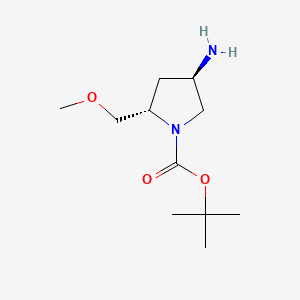

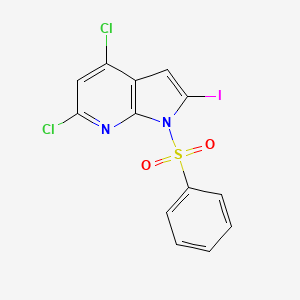

4-(Chloromethyl)-2-isopropoxypyridine hydrochloride, also known as 4-Picolyl chloride hydrochloride, is a heterocyclic building block . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .

Synthesis Analysis

The synthesis of chloromethylpyridine hydrochlorides, such as 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride, involves reacting the corresponding pyridyl carbinol with a slight excess of thionyl chloride, in solution in an inert solvent such as toluene . The pyridyl carbinol solution is added to the thionyl chloride gradually and under its surface, to prevent the formation of impurities .Molecular Structure Analysis

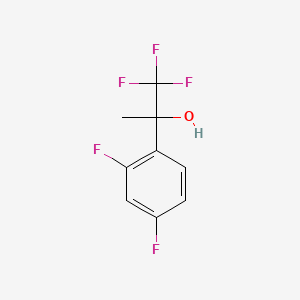

The molecular structure of 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride can be represented by the SMILES stringCl[H].ClCc1ccncc1 . The empirical formula is C6H6ClN · HCl and the molecular weight is 164.03 .

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Nanocomposites

Research has explored the synthesis and characterization of novel types of nanocomposites involving derivatives of 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride. For instance, the synthesis of poly(4-chloromethyl styrene-graft-4-vinylpyridine)/TiO2 nanocomposite was achieved via in situ free radical polymerization. This process involved the use of 4-chloromethyl styrene monomers and modified nano-TiO2, indicating a potential application in material science and nanotechnology (Jaymand, 2011).

Development of Advanced Materials for Drug Discovery

The compound has been used in the synthesis of advanced materials for potential applications in drug discovery and development. For example, new series of chalcone derivatives bearing isoxazole moieties were synthesized and evaluated for their anticancer activity. The process involved the use of 4-(2,2,2-trifluoroethoxy)-2-(chloromethyl)-3-methylpyridine in the reaction, suggesting the compound's role in creating complex molecular structures with potential therapeutic applications (Pandya & Kapadiya, 2020).

Innovative Synthetic Pathways in Organic Chemistry

The compound is involved in innovative synthetic pathways in organic chemistry, contributing to the creation of complex molecules. For instance, its derivatives were used in the synthesis of Paliperidone, a drug used in the treatment of certain mental/mood disorders. The synthesis involved multiple steps, including reaction with benzyl chloride and subsequent cyclization, indicating the compound's importance in the synthesis of complex pharmaceuticals (Ji Ya-fei, 2010).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . In case of contact with skin or eyes, immediate medical attention is required . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be stored locked up and disposed of in an approved waste disposal plant .

Propiedades

IUPAC Name |

4-(chloromethyl)-2-propan-2-yloxypyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-7(2)12-9-5-8(6-10)3-4-11-9;/h3-5,7H,6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHDBMAILUWRIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CC(=C1)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-isopropoxypyridine hydrochloride | |

CAS RN |

1357946-36-1 |

Source

|

| Record name | Pyridine, 4-(chloromethyl)-2-(1-methylethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567227.png)

![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B567231.png)